![molecular formula C14H19N5O B5667042 N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5667042.png)
N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine
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Overview
Description
Synthesis Analysis
The synthesis of similar spirocyclic compounds involves various chemical reactions, including the cycloaddition of nitrilimines and Ritter reaction methodologies. For instance, the cycloaddition reaction of 2-(3,4-dihydro-2H-pyran-5-yl)-1,3-diphenyl-1,3-diaza-2λ3-phospholidine with C,N-diphenylnitrilimine yields a structurally related spirocyclic compound, showcasing a methodology that could potentially apply to the synthesis of N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine (Trishin et al., 2001).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine is often elucidated using techniques such as X-ray diffraction analysis. For example, the molecular structure of a related spirocyclic compound was determined, providing insights into the atomic arrangement and confirming the spirocyclic nature of these compounds (Bruno et al., 2005).
Chemical Reactions and Properties
The chemical reactions involving spirocyclic compounds like N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine often entail cycloadditions, and Ritter reactions, highlighting their reactive nature and potential for forming various derivatives. A notable example includes the synthesis of 1-substituted 3,3,7,9-tetramethyl-2-azaspiro[4.5]deca-6,9-dien- and -1,6,9-trien-8-ones through reactions with nitriles, indicating a versatile reactivity pattern that could be relevant to our compound of interest (Rozhkova et al., 2013).
properties
IUPAC Name |
9-N-(4-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-20-11-6-4-10(5-7-11)16-13-17-12(15)18-14(19-13)8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H4,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTVNCRLWYBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3(CCCC3)N=C(N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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